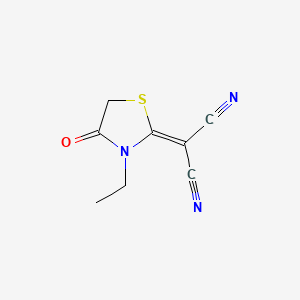

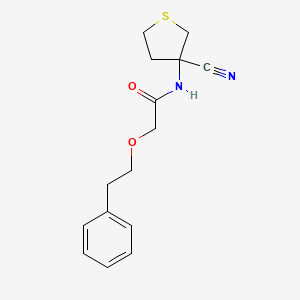

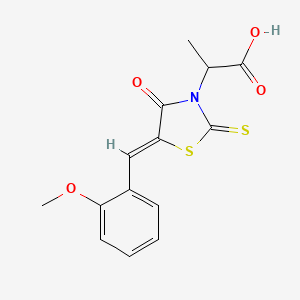

Propanedinitrile, (3-ethyl-4-oxo-2-thiazolidinylidene)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives containing the 3-ethyl-4-oxo-2-thiazolidinylidene moiety involves various chemical reactions. For example, novel diamine derivatives containing imidazolidinylidene propanedinitrile have been synthesized and evaluated for their binding affinities, showcasing the compound's relevance in medicinal chemistry (Sasho et al., 2008). Moreover, synthesis approaches often involve condensation reactions and the employment of ketene N,S-acetal salts, which lead to compounds with high antioxidant and anticancer activities (Saied et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by spectroscopic, thermal, and structural studies. These studies reveal the self-assembly of the compounds in the solid state, likely caused by hydrogen bonding and π–π stacking (Ranjbar et al., 2007).

Applications De Recherche Scientifique

Anticancer and Antioxidant Applications

Propanedinitrile derivatives have been synthesized and evaluated for their potential as anticancer and antioxidant agents. The study by Saied et al. (2019) synthesized novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones using ketene N,S-acetal salts from phenyl isothiocyanate and propanedinitrile. These derivatives showed significant antioxidant and anticancer activities, highlighting their potential in medical research and drug development (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

Heterocyclic Chemistry Applications

Propanedinitrile is involved in the synthesis of various heterocyclic compounds. A study by Hassan et al. (2008) explored the heterocyclization of acylthiosemicarbazides with compounds including propanedinitrile. This research is significant for the field of heterocyclic chemistry, which is crucial for the development of new pharmaceuticals and materials (Hassan, Mourad, & Abou-Zeid, 2008).

Gastrointestinal Motility Enhancement

Propanedinitrile derivatives have been synthesized and evaluated for their gastrointestinal motility-enhancing activity. A study by Sasho et al. (1994) prepared novel N-3-arylated imidazolidinylidene propanedinitrile derivatives and found them potent in enhancing gastrointestinal motility and inhibiting AChE activity. This suggests potential applications in the treatment of gastrointestinal disorders (Sasho et al., 1994).

Antibacterial Activity

The antibacterial properties of propanedinitrile derivatives have also been explored. Al-Adiwish et al. (2012) synthesized compounds including 2-[Bis(methylthio)methylene]propanedinitrile and evaluated their antibacterial activities. This research contributes to the ongoing search for new antibacterial agents to combat resistant bacterial strains (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Corrosion Inhibition

Propanedinitrile derivatives have been investigated as corrosion inhibitors. Fouda et al. (2015) studied the inhibition of corrosion of tin in sodium chloride solutions using various propanedinitrile derivatives. The research revealed that these compounds act as mixed-type inhibitors and adsorb on the tin surface, highlighting their potential in corrosion protection applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Propriétés

IUPAC Name |

2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-2-11-7(12)5-13-8(11)6(3-9)4-10/h2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOQLYXMOFOJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

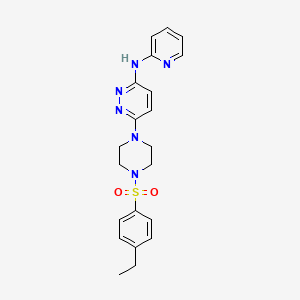

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

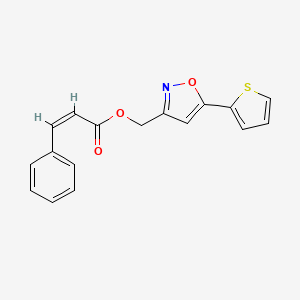

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)

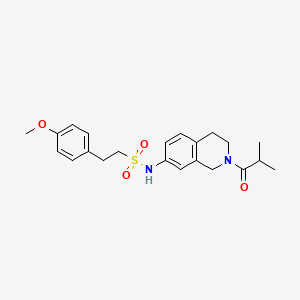

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)